Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt

Description

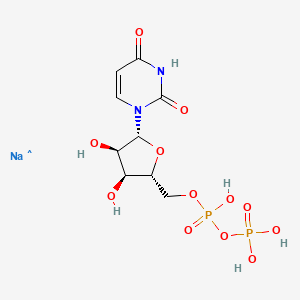

Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt, commonly referred to as uridine 5'-diphosphate (UDP) disodium salt, is a nucleotide derivative critical in biochemical pathways. Its chemical formula is C₉H₁₂N₂Na₂O₁₂P₂·xH₂O, with a molecular weight of 448.12 (anhydrous basis) . Structurally, it consists of a uridine moiety linked to a diphosphate group, stabilized by two sodium ions to enhance solubility in aqueous environments . UDP serves as a key substrate in glycosylation reactions, carbohydrate metabolism, and enzymatic assays, such as those involving O-linked GlcNAc transferase (OGT) . It is hygroscopic and typically stored at -20°C for long-term stability .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H14N2NaO12P2 |

|---|---|

Molecular Weight |

427.15 g/mol |

InChI |

InChI=1S/C9H14N2O12P2.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1 |

InChI Key |

SCLDKQUYHPQFBD-IAIGYFSYSA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na] |

Related CAS |

27821-45-0 19817-91-5 |

Origin of Product |

United States |

Biological Activity

Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt, commonly referred to as UDP-Na, is a nucleotide that plays a significant role in various biological processes. This article delves into its biological activity, focusing on its interaction with purinergic receptors, particularly the P2Y6 and P2Y14 receptors, as well as its involvement in cellular signaling and metabolism.

- Molecular Formula : C₉H₁₄N₂O₁₂P₂

- Molecular Weight : 448.125 g/mol

- CAS Number : 21931-53-3

- Appearance : White powder

- Storage Conditions : Store at -20°C

UDP-Na is an endogenous metabolite that is crucial for RNA biosynthesis and cell signaling. It is primarily known for its action as a selective agonist of the P2Y6 receptor and an antagonist of the P2Y14 receptor.

Receptor Interactions

- P2Y6 Receptor Agonism

- P2Y14 Receptor Antagonism

Induction of Chemokine Expression

Research has demonstrated that UDP-Na significantly induces the expression of chemokines such as CCL2 and CCL3 in primary microglia:

- Concentration : 100 μM

- Incubation Time : 15 minutes

- Results : Marked increase in mRNA expression levels of CCL2 and CCL3, indicating its role in neuroinflammation .

UDP-Na influences several biochemical pathways:

- It catalyzes glucuronidation processes, facilitating the metabolism of various substrates.

- It activates intracellular signaling cascades through G protein-coupled receptors (GPCRs), particularly influencing calcium mobilization and phospholipase C activity .

Study on Microglial Activation

In a study examining microglial activation:

- Methodology : Primary microglia were treated with UDP-Na at varying concentrations (10, 100, 1000 μM) for different time intervals (0.5 to 12 hours).

- Findings : A concentration-dependent increase in chemokine expression was observed, peaking at 1 hour post-treatment before returning to baseline levels after several hours .

Pharmacological Effects

A pharmacological study investigated the structure-activity relationship (SAR) of UDP analogs:

- Modifications to the uracil ring and ribose moiety were assessed for their effects on receptor activity.

- Certain analogs demonstrated enhanced potency compared to UDP itself, highlighting the potential for developing more effective therapeutic agents targeting P2Y receptors .

Summary Table of Biological Activities

| Activity | Target Receptor | EC50 (nM) | pEC50 | Notes |

|---|---|---|---|---|

| Agonism | P2Y6 | 300 | 6.52 | Induces chemokine expression |

| Antagonism | P2Y14 | N/A | 7.28 | Modulates immune responses |

| Induction of CCL2/CCL3 mRNA | Microglia | 100 μM | N/A | Significant increase within minutes |

Scientific Research Applications

Uridine 5'-(trihydrogen diphosphate) sodium salt (UDP-Na2) is an organometallic compound with diverse applications in scientific research, primarily in biochemistry, cell biology, and pharmacology . It functions as a P2Y6 receptor agonist and GPR105 receptor inhibitor .

Scientific Research Applications

- Nucleic Acid Biosynthesis: UDP-Na2 is used in nucleic acid (RNA) biosynthesis studies . Upon phosphorylation to UTP (Uridine 5′-triphosphate), it becomes a substrate for enzymes such as RNA polymerases and GTPases. These enzymes are involved in RNA synthesis and the regulation of G-coupled protein receptors (GPCR) and cell signaling molecules .

- Cell Signaling Studies: UDP-Na2 is utilized in cell signaling research . It serves as an endogenous signaling molecule released by damaged cells to attract macrophages and promotes chemotaxis and chemokinesis in microglial cells in response to neuronal damage . UDP serves as a ligand for P2Y receptors .

- Purinergic Agonist: UDP has been used as a purinergic agonist to study its effects on absorptive cationic flux in cochlear outer sulcus cells (OSC) and vestibular migratory cells (VTC) .

- Enzyme Activity Determination: UDP-Na2 has been used to determine the activity of nucleoside diphosphatase (NDPase) in the rabbit retina .

- Metabolite Quantification: Uridine 5′-diphosphate disodium salt hydrate has been used as a standard for quantification of metabolite levels in murine tumor interstitial fluid by liquid chromatography-mass spectrometry (LC/MS) and as a UDP standard for nucleotide analysis by liquid chromatography-high resolution mass spectrometry (LC-HRMS) .

- Microglial Cell Studies: Uridine 5′-diphosphate disodium salt hydrate has been used to treat E6.5 retina explants in vitro to study its effect on the entry and elongation of microglial cells into the embryonic quail retina . UDP can significantly induce microglial CCL2 and CCL3 mRNA expression .

- Receptor Agonist/Antagonist: UDP-Na2 functions as an effective and selective P2Y6 receptor natural agonist with an EC50 value of 300 nM and a pEC50 value of 6.52. It also acts as an antagonist of the P2Y14 receptor with a pEC50 value of 7.28 .

Case Studies

While specific, detailed case studies were not available within the search results, the applications of this compound can be further understood in the context of related research:

- Uridine Triacetate (UTA) for Fluoropyrimidine Toxicity: Although not directly involving this compound, research on uridine triacetate (UTA) provides insight into uridine's role in managing toxicities associated with cancer treatments. For example, a case study highlights the use of UTA to treat a patient with delayed central nervous system toxicity following treatment with 5-fluorouracil (5-FU) and oxaliplatin . The patient, who had a dihydropyrimidine dehydrogenase (DPD) deficiency, showed rapid improvement after UTA administration, demonstrating the potential of uridine-based treatments in reversing life-threatening toxic effects .

- Combination Therapy for Cystic Fibrosis (CF): Uridine-5'-triphosphate (UTP) trisodium salt aerosols have been investigated in combination with nebulized amiloride hydrochloride for cystic fibrosis treatment .

Data Table

Chemical Reactions Analysis

Formation of UDP-Glucose in Glycogenesis

UDP sodium salt acts as a precursor in glycogenesis through its reaction with glucose 1-phosphate. The enzyme UDP-glucose pyrophosphorylase catalyzes this reversible reaction:

Key Features :

-

Pyrophosphate () is released during the reaction.

-

UDP-glucose serves as the activated glucose donor for glycogen synthesis.

-

This reaction is foundational for energy storage in liver and muscle tissues .

Glycogen Chain Elongation

Glycogen synthase transfers glucose residues from UDP-glucose to the growing glycogen polymer, releasing UDP as a byproduct:

Mechanistic Insights :

-

The reaction occurs via nucleophilic attack by the hydroxyl group of the glycogen primer.

Hydrolysis by Nucleoside Diphosphatase (NDPase)

UDP sodium salt undergoes enzymatic hydrolysis in the presence of NDPase, yielding uridine monophosphate (UMP) and inorganic phosphate:

Experimental Applications :

-

Used in NDPase activity assays to study enzyme kinetics in rabbit retinae .

-

Critical for maintaining nucleotide balance in cellular systems.

Role in Glycosyltransferase Reactions

UDP serves as a glycosyl donor in the synthesis of glycoconjugates. Glycosyltransferases catalyze the transfer of sugar moieties from UDP-sugars (e.g., UDP-glucose, UDP-galactose) to acceptor molecules:

Examples :

-

Synthesis of glycolipids and glycoproteins.

-

Detoxification via glucuronidation (e.g., UDP-glucuronic acid) .

Pyrophosphate Bond Cleavage

The pyrophosphate group in UDP is susceptible to hydrolysis under enzymatic or acidic conditions, producing uridine monophosphate (UMP):

Stability Considerations :

-

Moisture-sensitive; degradation accelerates in aqueous solutions at non-neutral pH .

-

Strong oxidizing agents can further destabilize the compound .

Receptor Agonist Activity

UDP sodium salt activates P2Y receptors , a class of G-protein-coupled receptors involved in ion flux regulation. Studies on cochlear and vestibular cells demonstrate its role in modulating cationic channels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key Research Findings

- Substrate Specificity : UTP is reduced 3.5-fold faster than UDP in hepatoma models, with maximal activity at 0.25 µmol ATP .

- Enzymatic Assays : UDP is a direct product in OGT activity assays, enabling quantification via pyruvate kinase coupling .

- Functional Redundancy : Both UDP and ADP participate in glycosylation and energy transfer but differ in sugar specificity (e.g., UDP-glucose vs. ADP-ribose) .

Q & A

Q. Advanced: How can researchers address inconsistencies in reported purity levels (e.g., 96% vs. 98%) across commercial batches?

Methodological Answer: Discrepancies may arise from hydration state, residual solvents, or analytical method sensitivity. Mitigation strategies include:

- Normalization : Adjust purity calculations based on TGA-determined water content .

- Cross-validation : Use orthogonal methods (e.g., ion-exchange chromatography paired with HPLC) .

- Batch documentation : Request vendor certificates detailing assay conditions (e.g., column type, detection wavelength) .

Q. Table 1: Comparative Purity Specifications

| Source | Purity (%) | Method | Hydration State |

|---|---|---|---|

| Yeast extract | ≥96 | HPLC-UV | Anhydrous basis |

| Synthetic | ≥98 | HPLC-UV | Hydrate (xH₂O) |

Basic: What analytical methods are recommended for quantifying uridine 5'-diphosphate in biological matrices?

Methodological Answer:

- Hydrophilic Interaction Liquid Chromatography (HILIC) : Effective for polar nucleotides, with MS detection for sensitivity (LOD ~0.1 µM) .

- Ion-pair RP-HPLC : Uses tetrabutylammonium acetate to improve retention of phosphorylated compounds .

- Enzymatic assays : Couple with UDP-specific enzymes (e.g., UDP-glucose dehydrogenase) and monitor NADH formation spectrophotometrically .

Q. Advanced: How to resolve interference from structurally similar nucleotides (e.g., UDP-glucose) in complex samples?

Methodological Answer:

- Chromatographic separation : Optimize gradient elution (e.g., 10–40% acetonitrile in HILIC) to resolve UDP isomers .

- Enzymatic digestion : Pre-treat samples with phosphatases to hydrolyze interfering nucleotides, leaving UDP intact .

- High-resolution MS : Use Q-TOF or Orbitrap to differentiate via exact mass (e.g., UDP vs. GDP: Δm/z = 21.98) .

Basic: What are the optimal storage conditions to ensure stability?

Methodological Answer:

Q. Advanced: What degradation pathways occur under suboptimal storage, and how are they detected?

Methodological Answer:

- Hydrolysis : Dominant pathway in aqueous solutions, yielding UMP and inorganic phosphate. Monitor via:

- Oxidation : Rare but possible at high pH; assess via peroxide test strips or LC-MS for oxidized byproducts .

Basic: How is uridine 5'-diphosphate used in enzyme kinetic studies?

Methodological Answer:

Q. Advanced: What structural insights can be gained from UDP-protein interaction studies?

Methodological Answer:

- X-ray crystallography : Co-crystallize UDP with target proteins (e.g., P2Y receptors) to identify binding motifs .

- Molecular docking : Use SMILES/InChI descriptors (e.g.,

[Na+].[Na+].[O-]P(=O)(O)OP(=O)(O)OC[C@H]1O[C@@H](N2C=CC(=O)NC2=O)[C@H](O)[C@@H]1O) to model interactions .

Advanced: How do discrepancies in reported bioactivity data (e.g., EC₅₀ values) arise across studies?

Methodological Answer:

- Salt form variability : Sodium vs. trisodium salts alter solubility and ion interactions .

- Receptor heterogeneity : Species-specific P2Y receptor isoforms exhibit varying UDP affinities .

- Table 2: Key Variables Affecting Bioactivity

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.